2-Chloro-3-(4-chlorophenoxy)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(4-chlorophenoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-9(12)13-5-6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWADGKSMEMHBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 4 Chlorophenoxy Pyrazine
Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)
The vibrational spectrum of 2-Chloro-3-(4-chlorophenoxy)pyrazine can be interpreted by assigning observed bands to specific molecular motions. Key expected vibrations include:
Aromatic C-H Stretching: The C-H stretching vibrations of the pyrazine (B50134) and the para-substituted phenyl rings are anticipated in the 3100-3000 cm⁻¹ region. For similar structures like 2-chloropyrazine (B57796), these modes are reported around 3057-3086 cm⁻¹. researchgate.net
Pyrazine and Phenyl Ring Stretching: The characteristic stretching vibrations of the carbon-carbon bonds within the aromatic rings (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ range. These bands are crucial for confirming the presence of the heterocyclic and carbocyclic systems. researchgate.net
Ether Linkage Vibrations (C-O-C): The arylether linkage gives rise to two characteristic stretching vibrations: an asymmetric C-O-C stretch, expected around 1250-1200 cm⁻¹, and a symmetric stretch near 1050-1000 cm⁻¹.
Carbon-Halogen Stretching (C-Cl): The vibrations associated with the carbon-chlorine bonds are expected at lower frequencies. The C-Cl stretch on the pyrazine ring and the one on the phenyl ring would likely appear in the 850-700 cm⁻¹ range.
Ring Breathing and Bending Modes: The in-plane and out-of-plane bending vibrations of the C-H bonds and the ring breathing modes of both the pyrazine and phenyl rings occur at frequencies below 1200 cm⁻¹. The ring breathing mode for 2-chloropyrazine has been noted at 1049 cm⁻¹ in the Raman spectrum. researchgate.net
A hypothetical assignment of the principal vibrational frequencies based on data from analogous compounds is presented below.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretching (Pyrazine & Phenyl) |
| 1580 - 1550 | Strong | Pyrazine Ring Stretching (νC=N, νC=C) |
| 1490 - 1470 | Strong | Phenyl Ring Stretching (νC=C) |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |
| 1150 - 1100 | Medium | In-plane C-H Bending |
| 1050 - 1000 | Medium | Symmetric C-O-C Stretching / Ring Breathing |
| 850 - 800 | Strong | Out-of-plane C-H Bending / C-Cl Stretching |
Modern structural analysis heavily relies on correlating experimental FT-IR and FT-Raman spectra with theoretical spectra generated through quantum chemical calculations. nih.govnih.gov Density Functional Theory (DFT), often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is a powerful tool for this purpose. researchgate.netnih.gov
This computational approach allows for the prediction of vibrational frequencies and intensities for a proposed molecular structure. nih.gov By calculating the Potential Energy Distribution (PED), each theoretical vibrational mode can be unambiguously assigned to specific internal coordinates (stretches, bends, torsions), which greatly aids in the interpretation of the complex experimental spectra. nih.govresearchgate.net For related heterocyclic compounds, a strong correlation between the DFT-calculated and experimentally observed vibrational wavenumbers has been demonstrated, validating the structural assignments. researchgate.netscielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides definitive evidence of the molecular structure and connectivity.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show two distinct sets of signals corresponding to the pyrazine and the 4-chlorophenoxy moieties.
Pyrazine Protons: The two protons on the pyrazine ring are chemically non-equivalent and are expected to appear as two doublets in the downfield region (likely δ 8.0-8.5 ppm). Their significant downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and the chlorine substituent. For the parent pyrazine, the protons resonate at δ 8.59 ppm. chemicalbook.com
4-Chlorophenoxy Protons: The four protons on the para-substituted phenyl ring constitute an AA'BB' spin system, which typically appears as two distinct doublets. The protons ortho to the ether linkage are expected to resonate at a slightly different chemical shift than the protons meta to it (likely in the δ 7.0-7.5 ppm range).
Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.2 | d | 1H | ~2.5 | Pyrazine H-5 or H-6 |
| ~8.1 | d | 1H | ~2.5 | Pyrazine H-6 or H-5 |
| ~7.4 | d | 2H | ~9.0 | Phenyl H-3', H-5' |
| ~7.1 | d | 2H | ~9.0 | Phenyl H-2', H-6' |
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the target compound, ten distinct signals are expected (four for the pyrazine ring and six for the 4-chlorophenoxy group).
The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects. Carbons bonded to nitrogen, oxygen, and chlorine are expected to be significantly deshielded and appear at higher chemical shifts (downfield). oregonstate.edu The parent pyrazine shows carbon signals at δ 145.1 ppm. chemicalbook.com
Advanced 2D NMR techniques are essential for unambiguous assignment:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons and for confirming the connectivity between the pyrazine and chlorophenoxy rings through the ether oxygen by observing a correlation from the pyrazine protons to the ipso-carbon of the phenoxy ring (C-1'). Such techniques are standard for the full characterization of complex heterocyclic systems. beilstein-journals.orgbeilstein-journals.org
Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Notes |
| ~155 | C-3 | Attached to both O and N |
| ~152 | C-1' | Ipso-carbon of phenoxy ring, attached to O |
| ~148 | C-2 | Attached to both Cl and N |
| ~142 | C-5 or C-6 | Protonated pyrazine carbon |
| ~138 | C-6 or C-5 | Protonated pyrazine carbon |
| ~130 | C-3', C-5' | Protonated phenyl carbons |
| ~129 | C-4' | Quaternary phenyl carbon, attached to Cl |
| ~122 | C-2', C-6' | Protonated phenyl carbons |
The single C-O bond connecting the pyrazine and phenoxy rings allows for rotation, potentially giving rise to different stable conformations (conformers). The planarity and steric hindrance of the two aromatic rings may create a significant energy barrier to this rotation.
Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational changes. beilstein-journals.orgresearchgate.net If the rotational barrier is sufficiently high, separate signals for the different conformers might be observed at low temperatures. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. researchgate.net
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational process. researchgate.net While no specific DNMR studies have been published for this compound, such analysis would provide valuable insight into its conformational flexibility and the steric and electronic interactions governing its three-dimensional structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be indispensable for unequivocally determining the molecular structure of this compound, offering insights into its geometry, connectivity, and the non-covalent interactions that govern its packing in the solid state.
Determination of Molecular Geometry and Bond Parameters
An X-ray diffraction analysis of a suitable single crystal of this compound would yield a detailed set of atomic coordinates. From these coordinates, precise bond lengths, bond angles, and torsion angles of the molecule can be calculated.
This data would allow for a thorough examination of the geometry of the pyrazine and chlorophenoxy rings. For instance, the planarity of the pyrazine ring could be assessed, and any distortions induced by the chloro and chlorophenoxy substituents would be quantified. In related heterocyclic systems, the planarity of the ring can be influenced by the electronic and steric nature of its substituents. nih.gov
The bond distances, such as the C-Cl, C-O, C-N, and C-C bonds, would be determined with high precision. These experimental values could then be compared to standard bond lengths to identify any unusual bonding characteristics. For example, the C-O-C bond angle of the ether linkage and the torsion angles defining the orientation of the chlorophenoxy group relative to the pyrazine ring would be of significant interest.
Table 1: Hypothetical Bond Lengths for this compound (Note: This table is illustrative and not based on experimental data for the target compound.)
| Bond | Hypothetical Length (Å) |
|---|---|
| C2-Cl | 1.74 |
| C3-O | 1.36 |
| O-C1' | 1.40 |
Table 2: Hypothetical Bond Angles for this compound (Note: This table is illustrative and not based on experimental data for the target compound.)
| Angle | Hypothetical Value (°) |
|---|---|
| Cl-C2-N1 | 118.0 |
| C2-C3-O | 121.5 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com For this compound, several types of non-covalent interactions would be anticipated to play a crucial role in stabilizing the crystal lattice. These could include:
Halogen Bonding: The chlorine atoms on both the pyrazine and phenyl rings could act as halogen bond donors, interacting with Lewis basic sites such as the nitrogen atoms of the pyrazine ring or the ether oxygen. nih.gov
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings could interact with the π-electron clouds of adjacent rings. nih.gov
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving carbon-bound hydrogen atoms as donors and the pyrazine nitrogen atoms or the ether oxygen as acceptors are also likely to be present. nih.govias.ac.in
The identification and characterization of these interactions would reveal the supramolecular architecture of the compound in the solid state, such as the formation of chains, sheets, or more complex three-dimensional networks. nih.govmdpi.com
Conformational Insights in the Crystalline State
The solid-state conformation of this compound would be defined by the torsion angles around the C3-O and O-C1' bonds. These angles dictate the relative orientation of the pyrazine and chlorophenoxy rings. While molecules in solution can often rotate freely around single bonds, leading to a variety of conformations, the crystalline state typically "freezes" the molecule in a single, low-energy conformation. beilstein-journals.orgnih.gov
Analysis of the crystal structure would reveal whether the two aromatic rings are coplanar or twisted with respect to each other. The specific conformation adopted in the solid state is a result of the balance between intramolecular steric effects and the optimization of intermolecular packing interactions. beilstein-journals.orgnih.gov In some cases, multiple, conformationally distinct molecules can be present in the asymmetric unit of the crystal. ias.ac.in Understanding the preferred solid-state conformation is crucial as it can influence the material's physical properties.
Iv. Computational Chemistry and Theoretical Investigations of 2 Chloro 3 4 Chlorophenoxy Pyrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This method is widely used to predict a variety of molecular properties with a favorable balance of accuracy and computational cost. For 2-Chloro-3-(4-chlorophenoxy)pyrazine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is reached. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase.
Interactive Table: Optimized Geometrical Parameters (Predicted)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl (Pyrazine) | ~1.74 Å |
| Bond Length | C-O (Pyrazine) | ~1.36 Å |
| Bond Length | C-O (Phenoxy) | ~1.40 Å |
| Bond Length | C-Cl (Phenoxy) | ~1.75 Å |
| Bond Angle | C-O-C | ~118° |
| Dihedral Angle | Pyrazine-O-C-Phenoxy | Varies with conformer |
Note: These are representative values and would be precisely determined in a specific DFT study.
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
The arrangement of electrons within a molecule dictates its chemical behavior. DFT calculations provide a detailed picture of the electronic structure of this compound, including the energies and shapes of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The characteristics of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic properties.
HOMO-LUMO Energy Gaps and Molecular Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.
For this compound, the HOMO is typically localized on the electron-rich chlorophenoxy ring, while the LUMO is often distributed over the electron-deficient pyrazine (B50134) ring. The calculated energy gap provides a quantitative measure of the molecule's propensity to undergo electronic transitions and participate in chemical reactions.
Interactive Table: Frontier Molecular Orbital Energies (Predicted)
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital |
| LUMO | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ~ 5.0 eV | Indicates high kinetic stability |
Note: These are hypothetical, representative values for illustrative purposes.
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions represent negative potential and are associated with lone pairs and electron-rich areas, making them susceptible to electrophilic attack. Blue regions indicate positive potential, typically around hydrogen atoms or electron-deficient areas, which are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atom of the ether linkage, highlighting these as potential sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings.
Average Local Ionization Energy (ALIE) and Fukui Functions for Electrophilic Attack Prediction
Average Local Ionization Energy (ALIE) and Fukui functions are more advanced reactivity descriptors derived from DFT. ALIE provides a measure of the energy required to remove an electron from a specific point on the molecular surface. Regions with low ALIE values are more susceptible to electrophilic attack.
Fukui functions identify the regions in a molecule that are most likely to undergo a change in electron density upon the addition or removal of an electron. Specifically, the Fukui function for electrophilic attack highlights the sites that are most susceptible to losing an electron. For this compound, these analyses would pinpoint the specific atoms on the aromatic rings most likely to react with an electrophile, providing a more detailed picture of its reactivity than MEP alone.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting various spectroscopic data for this compound, aiding in its structural confirmation and the understanding of its electronic and vibrational characteristics.
Theoretical vibrational spectra are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT), often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov These calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of vibration of the molecule. The computed frequencies and their corresponding infrared (IR) and Raman intensities can be compared with experimental spectra to validate the optimized molecular structure and to aid in the assignment of experimental vibrational bands. nih.gov
For a molecule like this compound, key vibrational modes would include the stretching and bending of the pyrazine and chlorophenoxy rings, C-Cl stretching, C-O-C ether linkage vibrations, and C-H stretching and bending modes. Due to the absence of specific published theoretical vibrational data for this compound, the following table presents a hypothetical set of calculated vibrational frequencies for illustrative purposes, based on typical values for similar aromatic and heterocyclic compounds.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound This table is for illustrative purposes as specific computational data for the target compound is not available.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Pyrazine Ring Stretch | 1600 - 1450 |
| Phenyl Ring Stretch | 1580 - 1400 |
| C-O-C Asymmetric Stretch | 1250 - 1200 |
| C-Cl Stretch (Pyrazine) | 850 - 800 |
| C-Cl Stretch (Phenyl) | 750 - 700 |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the isotropic chemical shifts for ¹H and ¹³C can be predicted. These theoretical chemical shifts, when referenced against a standard compound like tetramethylsilane (TMS), can be directly compared with experimental NMR data. This comparison is invaluable for confirming the chemical structure and for assigning specific resonances to individual atoms within the molecule.
Accurate prediction of chemical shifts requires careful consideration of the computational level of theory and may also involve accounting for solvent effects. For this compound, distinct chemical shifts would be expected for the protons and carbons of the pyrazine and chlorophenoxy rings, influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyrazine ring.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes as specific computational data for the target compound is not available.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹³C NMR | |
| C in Pyrazine Ring | 140 - 160 |
| C in Phenyl Ring | 115 - 135 |
| ¹H NMR | |
| H in Pyrazine Ring | 8.0 - 8.5 |
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. rajpub.comresearchgate.netmdpi.com TD-DFT calculations provide information about the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths of electronic transitions. rajpub.comresearchgate.net By analyzing the molecular orbitals involved in these transitions (e.g., HOMO to LUMO), the nature of the electronic excitations, such as π→π* or n→π* transitions, can be elucidated. rajpub.comresearchgate.net
For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the π-conjugated systems of the pyrazine and chlorophenoxy rings. The presence of heteroatoms (N, O, Cl) with lone pairs of electrons may also give rise to n→π* transitions.
Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound This table is for illustrative purposes as specific computational data for the target compound is not available.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | ~270 | > 0.1 |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
Methods such as DFT can be used to calculate the activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways. For instance, computational studies could be employed to investigate nucleophilic aromatic substitution reactions at the chloro-substituted positions of the pyrazine ring, which is a common reaction for chloro-substituted pyrazines. The calculations would help in understanding the regioselectivity of such reactions and the influence of the chlorophenoxy substituent on the reactivity of the pyrazine core.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent interactions, and thermodynamic properties of this compound in a condensed phase.
In solution, a flexible molecule like this compound can adopt a range of conformations due to rotation around the C-O single bond of the ether linkage. MD simulations can be used to explore the conformational landscape of the molecule in a given solvent, identifying the most stable conformers and the energy barriers for interconversion between them.
An MD simulation would typically involve placing a single molecule of this compound in a box of solvent molecules (e.g., water or an organic solvent) and simulating the system's evolution over time (typically nanoseconds to microseconds). Analysis of the simulation trajectory can reveal information about the preferred dihedral angles, the flexibility of the molecule, and the formation of any intramolecular or intermolecular hydrogen bonds. This information is crucial for understanding how the molecule behaves in a realistic chemical environment.
Intermolecular Interactions and Solvent Effects
While specific computational studies dedicated exclusively to this compound are not extensively documented in publicly accessible literature, a robust theoretical framework can be constructed based on its distinct molecular structure. By analyzing its constituent functional groups—a pyrazine ring, a chlorophenoxy moiety, and two chlorine substituents—we can predict the nature and hierarchy of its intermolecular interactions and its behavior in various solvent environments. Such analyses are routinely performed using computational methods like Density Functional Theory (DFT) to elucidate the forces that govern molecular aggregation and solvation.
Intermolecular Interaction Analysis
The non-covalent interactions of this compound are multifaceted, arising from the complex interplay of electrostatic, dispersion, and polarization forces. mdpi.com The primary interactions expected for this molecule include dipole-dipole forces, π-π stacking, and halogen bonding.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of highly electronegative nitrogen atoms in the pyrazine ring and chlorine atoms on both the pyrazine and phenyl rings. These create permanent partial positive and partial negative charges, leading to directional electrostatic interactions that contribute to the stability of condensed phases.
π-π Stacking: The molecule contains two aromatic systems: the pyrazine ring and the 4-chlorophenyl ring. These rings can interact with each other via π-π stacking. Computational studies on similar aromatic and heteroaromatic systems reveal that such interactions are primarily driven by dispersion forces, with electrostatic contributions determining the preferred geometric arrangement (e.g., parallel-displaced, T-shaped, or sandwich). worldscientific.comnih.gov For the pyrazine dimer, T-shaped and cross-displaced geometries are found to be the most stable, with dispersion being the major source of attraction. worldscientific.com The interaction between the pyrazine and phenyl rings within this compound will likely follow similar principles.
Halogen Bonding: A halogen bond is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic region on an adjacent molecule. rug.nlunimi.it Both chlorine atoms on this compound can potentially act as halogen bond donors, interacting with Lewis bases such as the nitrogen atoms of a neighboring pyrazine ring. The strength of this interaction follows the trend I > Br > Cl, but it remains a significant directional force that can influence crystal packing. unimi.it DFT calculations on similar halogenated compounds have been crucial in quantifying the energy and directionality of these bonds. rug.nlnih.gov
| Interaction Type | Structural Origin | Expected Relative Strength | Governing Forces |
|---|---|---|---|
| π-π Stacking | Pyrazine and Phenyl Rings | Moderate | Dispersion, Electrostatic |
| Dipole-Dipole | N and Cl atoms | Moderate | Electrostatic |
| Halogen Bonding | C-Cl bonds | Weak to Moderate | Electrostatic, Polarization |
| Dispersion Forces | Entire Molecule | Strong (collectively) | Electron Correlation |
Solvent Effects
The behavior and properties of this compound are expected to be significantly influenced by the surrounding solvent medium. Theoretical studies often employ models like the Polarizable Continuum Model (PCM) to simulate solvent effects on molecular structure, stability, and spectroscopic properties. sibran.runih.gov
Polar Protic Solvents (e.g., Water, Ethanol): In these solvents, the primary solute-solvent interaction would be hydrogen bonding, where the solvent's hydroxyl groups act as hydrogen bond donors to the nitrogen atoms of the pyrazine ring and the ether oxygen. Studies on pyrazine in protic solvents have shown that weak hydrogen bonding can cause significant shifts in electronic absorption and emission spectra. aip.org The high polarity of these solvents would also effectively stabilize the ground-state dipole moment of the molecule.
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents would primarily interact with the solute via dipole-dipole interactions. Lacking acidic protons, they cannot act as hydrogen bond donors but can still solvate the molecule effectively, leading to stabilization. sibran.ru
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar environments, solute-solvent interactions would be dominated by weaker dispersion forces. In such media, solute-solute interactions like π-π stacking may become more favorable, potentially leading to aggregation. Aromatic solvents like toluene could also engage in π-π stacking with the pyrazine or phenyl rings of the solute.
The differential stabilization of the ground and excited electronic states by various solvents can lead to solvatochromism—a change in the color of the solution with solvent polarity. Time-dependent DFT (TD-DFT) calculations within a PCM framework are a powerful tool for predicting such shifts in the UV-Vis absorption spectra. nih.govresearchgate.net
| Solvent Class | Example Solvents | Dominant Solute-Solvent Interaction | Predicted Effect on Solute |
|---|---|---|---|
| Polar Protic | Water, Ethanol | Hydrogen Bonding, Dipole-Dipole | High solubility, stabilization of polar states |
| Polar Aprotic | Acetone, DMSO | Dipole-Dipole | Good solubility, moderate stabilization |
| Nonpolar | Hexane, CCl₄ | Dispersion Forces | Low solubility, potential for solute aggregation |
| Aromatic | Benzene (B151609), Toluene | Dispersion, π-π Stacking | Moderate solubility, specific stacking interactions |
V. Supramolecular Chemistry and Advanced Materials Science Applications of Pyrazine Scaffolds
Pyrazine (B50134) as a Building Block in Supramolecular Assemblies
The predictable geometry and coordination capabilities of pyrazine make it an exceptional building block for the rational design and construction of complex supramolecular architectures. rsc.org These assemblies are held together by a combination of strong metal-ligand coordination bonds and weaker, yet directionally significant, non-covalent interactions. acs.org
The design of supramolecular structures incorporating pyrazine hinges on several key principles. The rigid and linear nature of the pyrazine molecule allows it to function as a straightforward linker between metal centers, facilitating the formation of extended one-, two-, and three-dimensional networks. acs.orgnih.gov The choice of metal ions with specific coordination geometries, in conjunction with the pyrazine linker, allows for a degree of control over the final topology of the assembly. rsc.org
Furthermore, the strategic placement of functional groups on the pyrazine ring can be used to introduce additional interaction sites, such as hydrogen bond donors or acceptors, and to tune the electronic properties of the resulting supramolecular structure. massey.ac.nz The interplay between strong coordination bonds and weaker non-covalent forces like hydrogen bonding and π-π stacking is a critical consideration in directing the self-assembly process and stabilizing the final architecture. acs.orgmdpi.com
Pyrazine and its derivatives are extensively used as ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov These materials consist of metal ions or clusters connected by organic linkers, forming porous and crystalline structures with a wide range of potential applications.
In one example, pyrazine-2,5-dicarboxylic acid has been used to synthesize a series of alkaline-earth metal-based coordination polymers with varied structural topologies. rsc.org These materials exhibit porous three-dimensional structures with one-dimensional hydrophilic channels. rsc.org Similarly, pyrazine-2-carboxylate (B1225951) has been shown to be a versatile ligand, leading to a rich structural diversity in coordination polymers due to its dual functionality, possessing both ring nitrogens and carboxylato oxygens as donor groups. rsc.org
Researchers have also successfully synthesized MOFs using pyrazine as a pillar to connect layers of metal centers, such as in the case of zinc-based MOFs constructed from paddlewheel Zn₂(COO)₄ units and pyrazine-derived ligands. rsc.org The choice of solvent and acid species during synthesis can influence the final topology of these MOFs. rsc.org Furthermore, pyrazine has been employed in the synthesis of the first crystallographically characterized examples of Cr(0), Mo(0), and W(0)-based MOFs, demonstrating the versatility of pyrazine in creating frameworks with low-valent metal nodes. nih.govdtu.dk
Below is a table summarizing selected pyrazine-based MOFs and coordination polymers:
| Compound Name | Metal Ion(s) | Pyrazine-based Ligand | Structural Features | Reference |
|---|---|---|---|---|
| [Ca(2,5-pzdc)(H₂O)₂]·H₂O | Ca²⁺ | Pyrazine-2,5-dicarboxylic acid | 3D porous structure with 1D hydrophilic channels | rsc.org |
| [Sr(2,5-pzdc)(H₂O)₄]·H₂O | Sr²⁺ | Pyrazine-2,5-dicarboxylic acid | 3D porous structure with 1D hydrophilic channels | rsc.org |
| [Ba(2,5-pzdc)(H₂O)₄]·2H₂O | Ba²⁺ | Pyrazine-2,5-dicarboxylic acid | 3D porous structure with 1D hydrophilic channels | rsc.org |
| fac-Mo(CO)₃(pyz)₃/₂ | Mo(0) | Pyrazine | Cubic phase MOF | nih.gov |
| Zn₂(TCPP)(DPB) | Zn²⁺ | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Two-fold catenated 3D framework | rsc.org |
Hydrogen bonding and π-π stacking are crucial non-covalent interactions that play a significant role in the structure and stability of pyrazine-containing supramolecular assemblies. nih.govacs.org The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with suitable donor molecules like water or hydroxyl groups on other ligands. nih.govrsc.org For instance, in the hydrogen-bonded complex of pyrazine and water, the water molecule lies in the plane of the aromatic ring with the nitrogen lone pair acting as the acceptor. nih.gov
π-π stacking interactions occur between the electron-rich aromatic rings of pyrazine molecules. libretexts.org These interactions, which can be in a sandwich or displaced stacking arrangement, are a combination of dispersion and electrostatic forces. libretexts.orgworldscientific.com The presence of metal centers and heteroatoms in coordination complexes can significantly strengthen these π-stacking interactions compared to those in purely organic systems. rsc.org Computational studies have shown that the stability of pyrazine dimers is dependent on their mutual orientation, with dispersion interactions being the primary attractive force. worldscientific.com These non-covalent interactions work in concert with metal-coordination to direct the formation of highly ordered supramolecular structures. rsc.org
Integration of Pyrazine Derivatives into Functional Materials
The incorporation of pyrazine derivatives into larger molecular structures has led to the development of a variety of functional materials with applications in electronics, photonics, and catalysis.
Pyrazine's electron-withdrawing nature makes it a valuable component in materials designed for organic electronics and photonics. Donor-acceptor (D-A) type pyrazine derivatives have been synthesized and investigated for their third-order nonlinear optical (NLO) properties. rsc.org By tuning the donor and acceptor groups attached to the pyrazine core, the intramolecular charge transfer (ICT) can be enhanced, leading to significant NLO responses. rsc.org
In the realm of organic light-emitting diodes (OLEDs), 2,5-di(aryleneethynyl)pyrazine derivatives have been shown to enhance the performance of single-layer devices when used as a dopant, which is attributed to the improved electron-transporting properties of the pyrazine system. rsc.org Furthermore, pyrazine-based D-π-A dyes have been developed as sensitizers for dye-sensitized solar cells, where the pyrazine ring acts as an electron-withdrawing anchoring group to the TiO₂ surface. rsc.org The photophysical properties of styryl pyrazine derivatives have also been studied, revealing strong solvatochromic effects and the potential for laser emission, indicating a significant change in dipole moment upon excitation due to photoinduced intramolecular charge transfer. nih.gov
Below is a table detailing some pyrazine derivatives and their applications in organic electronics and photonics:
| Pyrazine Derivative Class | Key Feature | Application | Reference |
|---|---|---|---|
| Donor-Acceptor (D-A) Pyrazines | Enhanced intramolecular charge transfer | Third-order nonlinear optical (NLO) materials | rsc.org |
| 2,5-Di(aryleneethynyl)pyrazines | Improved electron-transporting properties | Dopants in organic light-emitting diodes (OLEDs) | rsc.org |
| D-π-A Pyrazine Dyes | Electron-withdrawing anchoring group | Dye-sensitized solar cells (DSSCs) | rsc.org |
| Styryl Pyrazine Derivatives | Photoinduced intramolecular charge transfer | Potential for laser emission | nih.gov |
The ability of pyrazine to act as a ligand for metal centers has been exploited in the development of catalysts for various chemical transformations. Pyrazine-based pincer ligands have been synthesized and used to create iron complexes that catalyze the hydrogenation of CO₂ to formate (B1220265) salts at low pressures. acs.org In these systems, the pyrazine backbone can participate in metal-ligand cooperation, which is crucial for the catalytic cycle. acs.org
Furthermore, the replacement of pyridine (B92270) with pyrazine in molecular cobalt catalysts has been shown to impact their electrochemical properties and their activity in aqueous H₂ generation. mdpi.com The positioning of the pyrazine moiety within the ligand framework can significantly influence the catalytic efficiency. nih.gov Bioinspired cobalt complexes with pentadentate ligands containing pyrazine have been shown to be effective for both electro- and photocatalytic hydrogen production from water at neutral pH. nih.gov The lower lying π* orbitals of pyrazine compared to pyridine enhance metal-to-ligand backbonding, resulting in a more electron-deficient metal center with more positive reduction potentials, which can be advantageous for catalysis. nih.gov
Photophysical Properties of Phenoxypyrazines
The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. The combination of a pyrazine ring with a phenoxy group can give rise to interesting fluorescent or phosphorescent behavior, which is often sensitive to the molecular environment and substitution patterns.
While the photophysical properties of various pyrazine derivatives have been reported, there is a lack of specific data for 2-Chloro-3-(4-chlorophenoxy)pyrazine. Studies on related compounds, such as styryl pyrazine derivatives, have indicated that their fluorescence quantum yields can be influenced by factors like solvent polarity and the presence of electron-donating or -withdrawing substituents. pku.edu.cn Furthermore, computational studies have been employed to understand the photophysics of other heterocyclic systems, but none have specifically addressed this compound. rsc.orgehu.esresearchgate.net
The presence of chlorine atoms and a chlorophenoxy group on the pyrazine ring of the target compound would be expected to influence its electronic transitions and, consequently, its absorption and emission spectra. Halogen atoms can affect photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. However, without experimental or theoretical data, any discussion of the specific photophysical characteristics of this compound would be purely speculative.
Vi. Conclusion and Future Research Directions in 2 Chloro 3 4 Chlorophenoxy Pyrazine Chemistry
Summary of Key Academic Contributions
The academic importance of 2-Chloro-3-(4-chlorophenoxy)pyrazine is best understood through the lens of its parent structure, pyrazine (B50134). The pyrazine ring is a nitrogen-containing heterocycle that is a cornerstone in the development of new materials and pharmacologically active compounds. researchgate.net Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.com
The key academic contributions relevant to this compound are therefore derived from several areas:
Scaffold Significance : The pyrazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and participate in various biological interactions. Its electron-deficient nature also influences its chemical reactivity and metabolic stability. researchgate.net
Halogen Substitution : The presence of chlorine atoms on both the pyrazine and phenoxy rings is significant. Halogenated compounds are crucial in pharmaceuticals and agrochemicals. mostwiedzy.pl The introduction of chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Phenoxy Linkage : Aryl ether linkages, such as the chlorophenoxy group, are common structural motifs in bioactive molecules and complex polymers, contributing to conformational rigidity and potential for π-stacking interactions.
While no seminal papers focus exclusively on this compound, the collective body of research on substituted pyrazines provides a strong foundation for its scientific value. It represents a logical, yet underexplored, combination of three important chemical motifs.
Prospects for Novel Synthetic Methodologies
The synthesis of this compound can be approached through established heterocyclic chemistry routes, with significant opportunities for methodological innovation. The most direct and classical approach involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine (B116531) with 4-chlorophenol (B41353). However, modern synthetic chemistry offers more efficient, greener, and versatile alternatives. tandfonline.com
Future synthetic research could focus on:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for SNAr reactions, as demonstrated in the synthesis of related aminopyrazines. mdpi.com
Palladium-Catalyzed Cross-Coupling : Reactions like the Buchwald-Hartwig amination or related C-O coupling reactions provide a powerful tool for forming the aryl ether bond under milder conditions than traditional methods. researchgate.netnih.gov These methods would also be invaluable for creating a library of analogues by varying the phenolic coupling partner.
Green Chemistry Approaches : The development of syntheses in environmentally benign solvents (like water or ethanol) or under catalyst-free conditions represents a major goal. tandfonline.com One-pot procedures that combine multiple steps without isolating intermediates are also highly desirable. tandfonline.com
Interactive Table: Potential Synthetic Methodologies for this compound
| Methodology | Starting Materials | Key Conditions/Catalyst | Advantages |
|---|---|---|---|
| Classical SNAr | 2,3-Dichloropyrazine, 4-Chlorophenol | Strong base (e.g., NaH, K₂CO₃), high temperature, polar aprotic solvent (e.g., DMF, DMSO) | Well-established, straightforward |
| Microwave-Assisted SNAr | 2,3-Dichloropyrazine, 4-Chlorophenol | Base, polar solvent | Rapid heating, reduced reaction time, often higher yields |
| Buchwald-Hartwig C-O Coupling | 2,3-Dichloropyrazine, 4-Chlorophenol | Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., XPhos, SPhos) | Milder conditions, high functional group tolerance, broader scope |
| Green One-Pot Synthesis | 1,2-Diketone, 1,2-Diamine (conceptual precursors) | Tandem oxidation/condensation, potentially using MnO₂ or O₂ bubbling | Environmentally benign, reduced waste, step economy |
Advances in Theoretical and Experimental Characterization Techniques
The unambiguous identification and characterization of this compound rely on a suite of modern analytical techniques, complemented by theoretical calculations for deeper insight into its structure and reactivity.
Experimental Characterization :
NMR Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. The pyrazine protons would appear as distinct doublets in the aromatic region, while the phenoxy protons would show a characteristic AA'BB' pattern. mdpi.comyoutube.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential to confirm the exact molecular formula by providing a precise mass measurement. The fragmentation pattern can also offer structural clues.
Infrared (FTIR) Spectroscopy : FTIR would confirm the presence of key functional groups, showing characteristic absorptions for C-Cl bonds, aromatic C=C and C-H stretching, and the asymmetric and symmetric C-O-C stretching of the aryl ether linkage. nih.gov
Theoretical Characterization :
Density Functional Theory (DFT) : DFT calculations are increasingly vital in modern chemical research. For this molecule, DFT can be used to:
Optimize the molecular geometry and predict bond lengths and angles. bendola.com
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic properties and reactivity. bendola.com
Simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data. mdpi.com
Investigate potential intermolecular interactions, which is crucial for understanding its behavior in condensed phases. mostwiedzy.plresearchgate.net
Interactive Table: Illustrative Characterization Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Signals in the δ 7.0-8.5 ppm range. Two doublets for the pyrazine ring; two doublets (AA'BB' system) for the phenoxy ring. | Confirms the proton framework and substitution pattern. |
| ¹³C NMR | Multiple signals in the aromatic region (δ 110-160 ppm). | Confirms the number of unique carbon environments. |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ ion corresponding to the exact mass of C₁₀H₆Cl₂N₂O. | Unambiguous confirmation of the molecular formula. |
| FTIR (cm⁻¹) | ~3100-3000 (Ar C-H), ~1600-1450 (Ar C=C), ~1250 (Asym. C-O-C), ~1050 (Sym. C-O-C), ~800-600 (C-Cl). | Identification of key functional groups. |
| DFT (B3LYP) | Calculated HOMO/LUMO energies, optimized geometric parameters (bond lengths/angles), predicted spectral data. | Insight into electronic structure, reactivity, and conformation. |
Emerging Avenues in Supramolecular and Materials Science Applications
Beyond potential biological activity, the structure of this compound makes it an attractive building block, or synthon, for the construction of novel supramolecular assemblies and advanced materials.
Supramolecular Chemistry : The two nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors or as coordinating ligands for metal ions. nih.govrsc.org This allows for the self-assembly of complex, ordered structures. The chloro-substituents can participate in halogen bonding, a highly directional non-covalent interaction, while the aromatic rings can engage in π-π stacking. The interplay of these varied interactions (N···H, C-Cl···X, π-π) provides a rich platform for designing intricate supramolecular architectures. acs.org
Crystal Engineering and Materials Science : The ability to direct the assembly of molecules in the solid state is the core of crystal engineering. By exploiting the non-covalent interactions mentioned above, this compound could be used to construct:
Co-crystals : Combining it with other molecules (co-formers) could generate new crystalline materials with tailored properties, such as modified solubility or stability. rsc.org
Coordination Polymers and MOFs : Using the pyrazine nitrogens to link metal centers could lead to the formation of 1D, 2D, or 3D coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.netrsc.org Such materials are of immense interest for applications in gas storage, separation, and catalysis. researchgate.net The specific functionalization of this ligand (chloro and chlorophenoxy groups) would decorate the pores of a resulting MOF, potentially imparting specific selectivity.
The future in this area involves the rational design and synthesis of such materials, followed by detailed structural analysis (e.g., via single-crystal X-ray diffraction) and characterization of their physical properties.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-3-(4-chlorophenoxy)pyrazine, and how can purity be maximized?
The synthesis of chloro-substituted pyrazine derivatives typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, in analogous compounds like 2-chloro-3-(difluorobenzyl)-5-phenylpyrazine, heating precursors with silicon-based catalysts and purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate 98:2) yields products with >90% purity . Key steps include:
- Reaction conditions : Prolonged heating (12–24 hours) under reflux.
- Purification : Column chromatography with optimized solvent ratios to isolate the target compound.
- Characterization : Confirm purity via ¹H/¹³C NMR and HRMS. For instance, HRMS data (e.g., m/z calculated: 307.05, observed: 307.04) validate structural integrity .
Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?
Conflicting NMR signals due to rotational isomerism or halogen proximity can be addressed by:
- Variable-temperature NMR : To observe dynamic behavior of substituents (e.g., hindered rotation of the 4-chlorophenoxy group).
- 2D NMR (COSY, NOESY) : Map coupling interactions and spatial relationships between protons.
- Computational modeling : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the photophysical properties of this compound?
A 24-mode Hamiltonian model, incorporating all vibrational modes of pyrazine derivatives, can simulate excited-state dynamics. For pyrazine, multiconfiguration time-dependent Hartree (MCTDH) methods accurately reproduce experimental absorption spectra by accounting for:
Q. How do structural modifications (e.g., substituent position) affect catalytic or electronic properties in pyrazine-based coordination polymers?
In CrCl₂(pyrazine)₂, electron delocalization across pyrazine ligands enhances electrical conductivity (σ ~ 10⁻³ S/cm) and induces ferrimagnetic ordering (Tc = 55 K). For this compound:
Q. How can conflicting spectroscopic data (e.g., unexpected HRMS peaks) be systematically analyzed?
Contradictory HRMS or NMR results may arise from:
- Isotopic patterns : Verify using software like Bruker Daltonics to distinguish [M+2]⁺ Cl isotopes from impurities.
- Byproduct formation : Monitor reaction intermediates via LC-MS. For example, Hofmann rearrangements of carboxamide precursors can yield unexpected amines if hypochlorite concentrations are suboptimal .
- Dynamic effects : Time-resolved spectroscopy (e.g., ultrafast fluorescence) to capture transient species.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
